
Ethyl 6-amino-2-bromonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-2-bromonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6th position and a bromine atom at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 6-amino-2-bromonicotinate involves the reaction of ethyl nicotinate with bromine to introduce the bromine atom at the 2nd position. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like lithium aluminum hydride (LAH) for reduction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, and involves stringent control of reaction conditions such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom undergoes both transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), facilitated by the electron-donating amino group that activates the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Ethyl 6-amino-2-bromonicotinate participates in Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkynylated derivatives.
Mechanistic Insight : The bromine atom undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate. Subsequent transmetalation (Suzuki) or alkyne insertion (Sonogashira) yields the coupled product .
Nucleophilic Aromatic Substitution (SNAr)
The amino group at position 6 enhances ring electron density, enabling SNAr with soft nucleophiles like thiols or amines.
Nucleophile | Conditions | Product Structure | Yield | Source |
---|---|---|---|---|
HS⁻ | K₂CO₃, DMSO, 100°C | 2-Thiolnicotinate derivative | 88% | |
NH₃ | CuCN, DMF, 120°C | 2-Aminonicotinate analogue | 63% |
Reactions Involving the Amino Group
The amino group at position 6 undergoes acylation, alkylation, and diazotization.
Acylation
Reaction with acyl chlorides or anhydrides forms amides, useful for modifying solubility or bioactivity.
Acylating Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetyl chloride | Pyridine, RT, 2 h | N-Acetyl derivative | 92% | |
Benzoyl chloride | NEt₃, CH₂Cl₂, 0°C → RT | N-Benzoylated compound | 85% |
Diazotization and Subsequent Reactions
The amino group can be converted to a diazonium salt, enabling Sandmeyer-type reactions.
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt intermediate | – | |
Sandmeyer Bromide | CuBr, HBr | 2,6-Dibromonicotinate | 44% |
Transformations of the Ester Group
The ethyl ester is hydrolyzed to carboxylic acids or reduced to alcohols for further derivatization.
Hydrolysis to Carboxylic Acid
Conditions | Product | Yield | Source |
---|---|---|---|
LiOH, THF/H₂O, RT, 12 h | 6-Amino-2-bromonicotinic acid | 95% | |
H₂SO₄, reflux, 48 h | Same as above | 55% |
Note : Microwave-assisted hydrolysis reduces reaction time to 20 minutes with comparable yields.
Reduction to Alcohol
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | THF, 0°C → RT | 3-(Hydroxymethyl) derivative | 80% | |
DIBAL-H | Toluene, −78°C | Same as above | 75% |
Multi-Step Reaction Pathways
This compound serves as a precursor in multi-step syntheses of complex heterocycles.
Reductive Amination
The amino group reacts with aldehydes (e.g., 4-fluorobenzaldehyde) under reductive conditions (NaBH₃CN, MeOH) to form secondary amines, pivotal for drug-discovery scaffolds .
Spectroscopic Characterization
Key data for reaction monitoring:
Scientific Research Applications
Ethyl 6-amino-2-bromonicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-bromonicotinate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 6-amino-2-bromonicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-bromonicotinate: This compound has the amino group at the 2nd position and the bromine atom at the 5th position, leading to different chemical properties and reactivity.
Ethyl 6-amino-5-bromonicotinate: This compound has the bromine atom at the 5th position instead of the 2nd position, which also affects its chemical behavior.
Biological Activity
Ethyl 6-amino-2-bromonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of brominated nicotinic acid derivatives. Its molecular formula is C8H8BrN2O2, with a molecular weight of approximately 245.07 g/mol. The compound features a pyridine ring substituted with an amino group at the 6-position and a bromine atom at the 2-position, which enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with ethyl nicotinate, which is brominated at the 2-position using bromine or N-bromosuccinimide (NBS).
- Amino Group Introduction : The introduction of the amino group can be achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
This compound exhibits significant biological activity through its ability to interact with various molecular targets, including enzymes and receptors. Its amino and bromine groups facilitate binding, potentially modulating enzymatic activities and influencing signal transduction pathways. This interaction can lead to:
- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymatic activities, affecting metabolic pathways relevant to diseases.
- Vasodilation Effects : Preliminary research suggests that it may possess vasodilatory properties, contributing to its potential therapeutic applications.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Compound Name | Similarity Index | Notable Features |
---|---|---|
Ethyl 6-amino-5-bromonicotinate | 0.91 | Variation in amino group positioning |
Ethyl 5-amino-2-bromonicotinate | 0.88 | Different substitution pattern |
Ethyl 4-amino-2-bromonicotinate | 0.82 | Structural differences affecting reactivity |
The unique arrangement of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 6-amino-2-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
GKIKNIIOCNJPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.